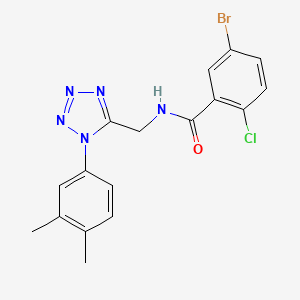
5-bromo-2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
Synthesis Applications
5-Bromo-2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound involved in various synthesis applications. For instance, it has been used in the synthesis of analogs like zatosetron maleate, a 5-HT3 receptor antagonist, through complex radiochemical steps (O’Bannon & Wheeler, 1991). Additionally, it's involved in the synthesis of antipyrine derivatives, providing insights into intermolecular interactions and molecular structures (Saeed et al., 2020).
Photophysical and Photochemical Properties
This compound has notable applications in the study of photophysical and photochemical properties. It has been utilized in the synthesis of new zinc phthalocyanine with significant potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Potential Therapeutic Applications
There are studies exploring its potential in therapeutic applications. For example, its derivatives have been synthesized and evaluated for their analgesic activity, showing significant results in animal models (Bachar & Lahiri, 2004). Moreover, it has been used in the synthesis of potent antidopaminergic agents, relevant in the context of antipsychotic drug development (Högberg, Ström, Hall, & Ögren, 1990).
Structural and Molecular Characterization
The compound's derivatives are instrumental in the structural and molecular characterization of various chemical entities. For instance, studies involving 2-(2,4-dimethylphenyl)-2H-benzotriazole and 2-phenyl-2H-benzotriazole utilized it for in-depth molecular analysis through techniques like NMR and X-ray diffraction (Claramunt et al., 2007).
Anticancer Properties
Some derivatives of this compound have been synthesized and evaluated for their anticancer properties. A study synthesized Schiff's bases containing a thiadiazole scaffold and benzamide groups, revealing promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017).
properties
IUPAC Name |
5-bromo-2-chloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN5O/c1-10-3-5-13(7-11(10)2)24-16(21-22-23-24)9-20-17(25)14-8-12(18)4-6-15(14)19/h3-8H,9H2,1-2H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGTXRKZTLAVTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2405178.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2405180.png)


![N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2405183.png)

![8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B2405186.png)
![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2405189.png)

![N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2405194.png)
